molecular formula C20H22N4O2 B2620361 N-(2-methoxybenzyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950236-72-3

N-(2-methoxybenzyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2620361
CAS RN: 950236-72-3
M. Wt: 350.422
InChI Key: WHRDQZPDSBYCFR-UHFFFAOYSA-N
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Description

NBOMe compounds are a class of potent serotonin 5-HT2A receptor agonist hallucinogens . They are synthetic phenethylamine derivatives of the 2C family compounds . The addition of the N-2-methoxybenzyl group to these compounds significantly increases their binding affinity to 2A and 2C serotonin receptor subtypes .


Molecular Structure Analysis

While specific structural information for the requested compound is not available, NBOMe compounds generally have an N-2-methoxy-benzyl substituted by the methoxy group at the 2- and 5-positions and a halogen atom attached to C4 of the phenyl ring .

Mechanism of Action

NBOMe compounds act as potent agonists at serotonin 5-HT2A receptors, affecting cognitive and behavioral processes . They also interact with 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors .

Safety and Hazards

NBOMe compounds have been associated with severe intoxications and even deaths . They have been reported to produce serotonin-like syndrome with bizarre behavior, severe agitation, and seizures persisting for as long as 3 days .

Future Directions

Given the potential harmful effects of NBOMe compounds, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed . This includes the study of “N-(2-methoxybenzyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide”, if it belongs to the NBOMe class of compounds.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-9-17-19(22-23-24(17)16-11-5-4-6-12-16)20(25)21-14-15-10-7-8-13-18(15)26-2/h4-8,10-13H,3,9,14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRDQZPDSBYCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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